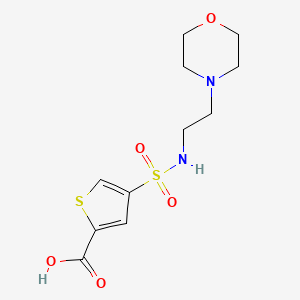
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury.
作用機序
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the production of 20-HETE, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide reduces vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure and an increase in blood flow.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in various disease models. In cancer, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide inhibits tumor growth and metastasis by blocking the formation of new blood vessels. In hypertension, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide lowers blood pressure by inhibiting the production of 20-HETE. In ischemia-reperfusion injury, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide reduces tissue damage and improves organ function by blocking the vasoconstrictor effects of 20-HETE.
実験室実験の利点と制限
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 20-HETE synthase, which allows for the specific targeting of this enzyme without affecting other pathways. Another advantage is that it has been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury. Another direction is to develop more effective formulations of N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide that are more soluble and easier to administer. Additionally, more research is needed to determine the safety and efficacy of N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide in humans, which will be important for its potential clinical applications.
合成法
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide can be synthesized using a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with 1-methylpyrazole to form N-(4-chlorophenyl)-1-methylpyrazole-4-amine. This intermediate is then reacted with sulfur trioxide to form N-(4-chlorophenyl)-1-methylpyrazole-4-sulfonamide. The final step involves the selective reduction of the chloro group to form N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide.
科学的研究の応用
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury. In cancer, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to inhibit tumor growth and metastasis by blocking the formation of new blood vessels. In hypertension, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to lower blood pressure by inhibiting the production of 20-HETE. In ischemia-reperfusion injury, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to reduce tissue damage and improve organ function by blocking the vasoconstrictor effects of 20-HETE.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-13-7-10(6-11-13)17(15,16)12-8-2-4-9(14)5-3-8/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJYCNLXSSEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)



![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
